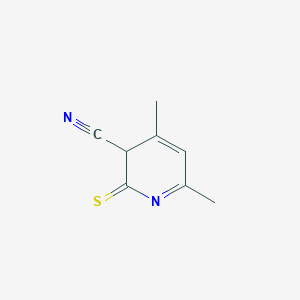

4,6-Dimethyl-2-thioxonicotinonitrile

Description

4,6-Dimethyl-2-thioxonicotinonitrile is a heterocyclic nitrile derivative characterized by a pyridine core substituted with methyl groups at positions 4 and 6 and a thioxo (C=S) group at position 2.

Properties

Molecular Formula |

C8H8N2S |

|---|---|

Molecular Weight |

164.23 g/mol |

IUPAC Name |

4,6-dimethyl-2-sulfanylidene-3H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C8H8N2S/c1-5-3-6(2)10-8(11)7(5)4-9/h3,7H,1-2H3 |

InChI Key |

XIAFDOSWZCRUGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=S)C1C#N)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,6-Dimethyl-2-thioxonicotinonitrile typically involves the condensation of acetaldehyde with cyanothioacetamide and 1-(prop-1-en-2-yl)pyrrolidine. This reaction yields 4,6-dimethyl-2-thioxo-1,2-dihydronicotinonitrile, which can be further alkylated with α-haloketones to produce substituted 2-alkylsulfanyl-4,6-dimethylnicotinonitriles and thieno[2,3-b]pyridines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

4,6-Dimethyl-2-thioxonicotinonitrile undergoes various chemical reactions, including:

Substitution: Alkylation reactions with α-haloketones yield substituted 2-alkylsulfanyl-4,6-dimethylnicotinonitriles.

Reduction: While specific reduction reactions are less documented, the presence of the thioxo group suggests potential for reduction under appropriate conditions.

Common reagents used in these reactions include potassium ferricyanide for oxidation and α-haloketones for alkylation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Dimethyl-2-thioxonicotinonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-thioxonicotinonitrile involves its interaction with molecular targets through its thioxo and nitrile groups. For instance, its oxidation products, such as bis(3-cyanopyridin-2-yl) disulfides, exhibit affinity to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, indicating potential antiviral activity . The exact pathways and molecular targets can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

4,6-Dimethyl-2-(alkylthio)nicotinonitrile Derivatives

- Example: 2-(Benzylthio)-4,6-dimethylnicotinonitrile (Compound 3d, ) Structure: Features a benzylthio (-S-CH2C6H5) group at position 2 instead of thioxo. Synthesis: Synthesized via alkylation of 3-cyano-4,6-dimethyl-2-mercaptopyridine using benzyl chloride under phase-transfer catalysis (55% yield, m.p. 87–89°C) .

B. 2-Methoxy-4,6-diphenylnicotinonitrile ()

- Structure : Methoxy (-OCH3) group at position 2 and phenyl groups at positions 4 and 4.

- Properties : Crystallographic studies confirm planar geometry with strong hydrogen bonding via the nitrile group. ADMET simulations suggest moderate metabolic stability .

- Contrast : The methoxy group reduces electrophilicity compared to thioxo, impacting reactivity in nucleophilic substitution reactions.

C. 5-Benzyl-2-mercapto-4,6-dimethyl-nicotinonitrile ()

- Structure : Mercapto (-SH) group at position 2 and a benzyl group at position 3.

Physicochemical Properties

| Compound Name | Substituents (Position) | Melting Point (°C) | Yield (%) | Predicted pKa | Key Functional Groups |

|---|---|---|---|---|---|

| 4,6-Dimethyl-2-thioxonicotinonitrile | 2-C=S, 4/6-CH3 | Data Unavailable | N/A | N/A | Thioxo, Nitrile |

| 2-(Benzylthio)-4,6-dimethylnicotinonitrile | 2-S-CH2C6H5, 4/6-CH3 | 87–89 | 55 | N/A | Alkylthio, Nitrile |

| 2-Methoxy-4,6-diphenylnicotinonitrile | 2-OCH3, 4/6-C6H5 | N/A | N/A | N/A | Methoxy, Nitrile |

| 5-Benzyl-2-mercapto-4,6-dimethyl-nicotinonitrile | 2-SH, 5-CH2C6H5, 4/6-CH3 | N/A | N/A | 7.82 | Mercapto, Nitrile |

Note: Data gaps reflect absent evidence for the target compound.

Key Takeaways

Structural Impact: The thioxo group in 4,6-Dimethyl-2-thioxonicotinonitrile likely confers higher electrophilicity compared to alkylthio or methoxy analogs, influencing both synthetic reactivity and biological interactions.

Synthetic Flexibility : Alkylthio derivatives are more straightforward to functionalize via alkylation, whereas thioxo groups may require specialized oxidation or cyclization steps.

Biological Relevance : Thioxo derivatives are promising for targeting thiol-dependent enzymes, whereas methoxy and alkylthio analogs excel in stability and lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.